Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate
Description
Historical Development of Thiazolopyridine Chemistry
The historical development of thiazolopyridine chemistry traces its origins to the broader exploration of heterocyclic compounds containing both thiazole and pyridine moieties. Early investigations into thiazolopyridine synthesis were documented in foundational studies that established the fundamental synthetic methodologies for these fused ring systems. The synthesis of thiazolopyridines and bisthiazolopyridines emerged as a significant area of chemical research, with early work focusing on understanding the reactivity patterns and structural characteristics of these compounds. Historical synthetic approaches included the Hugershoff reaction and various oxidation methods, though these early techniques often provided limited yields and required further refinement.
The evolution of thiazolopyridine chemistry accelerated with the development of more efficient synthetic methodologies. A pivotal advancement occurred with the introduction of single-step preparation methods for thiazolo[5,4-b]pyridine and thiazolo[4,5-c]pyridine derivatives from chloronitropyridines and thioamides or thioureas. These methodological improvements enabled researchers to prepare substantial numbers of thiazolopyridine derivatives, particularly 6-nitrothiazolo[5,4-b]pyridine compounds bearing diverse substituents including hydrogen, alkyl, substituted alkyl, cycloalkyl, aryl, heteroaryl, and amine groups.
The historical progression of thiazolopyridine chemistry also witnessed significant developments in understanding the relationship between chemical structure and biological activity. Thiazolopyridines demonstrated a wide range of biological activities including anti-tubercular, anti-inflammatory, anti-microbial, anti-coagulating, anti-viral, and anti-carcinogenic properties. This broad spectrum of activities established thiazolopyridines as important scaffolds in medicinal chemistry research.
More recent historical developments have focused on advanced synthetic techniques and improved understanding of reaction mechanisms. The introduction of efficient methods for constructing 2-aminothiazolo[5,4-c]pyridines via oxidized carbon-hydrogen functionalization represents a significant milestone in the field. These advancements have enabled more precise control over the synthesis of specific thiazolopyridine derivatives, including tetrahydrothiazolopyridine compounds.
Structural Classification of Thiazolopyridine Compounds
Thiazolopyridine compounds can be systematically classified based on their structural characteristics, particularly the fusion pattern between the thiazole and pyridine rings. The primary structural classifications include thiazolo[4,5-b]pyridines, thiazolo[5,4-b]pyridines, thiazolo[4,5-c]pyridines, and thiazolo[5,4-c]pyridines, each representing distinct regioisomeric arrangements of the fused heterocyclic system.
The thiazolo[4,5-b]pyridine system represents one of the most extensively studied structural classes. This arrangement features the thiazole ring fused to the pyridine ring at the 4,5-positions of the pyridine nucleus. The molecular formula for the basic thiazolo[4,5-b]pyridine core is C₆H₄N₂S, and these compounds often serve as important synthetic intermediates. Structural variations within this class include substitutions at various positions, with particular attention paid to modifications that influence the electronic properties and reactivity of the system.
The thiazolo[5,4-c]pyridine structural class encompasses compounds where the thiazole ring is fused to the pyridine ring at the 5,4-positions. This structural arrangement creates unique electronic and steric environments that influence both synthetic accessibility and potential applications. Within this classification, tetrahydrothiazolo[5,4-c]pyridine derivatives represent a particularly important subclass characterized by the saturation of the pyridine ring portion.
| Structural Class | Fusion Pattern | Core Formula | Key Characteristics |
|---|---|---|---|
| Thiazolo[4,5-b]pyridine | 4,5-fusion | C₆H₄N₂S | Extensively studied, diverse substitution patterns |
| Thiazolo[5,4-b]pyridine | 5,4-fusion | C₆H₄N₂S | Alternative regioisomer with distinct properties |
| Thiazolo[4,5-c]pyridine | 4,5-fusion (alternate) | C₆H₄N₂S | Different electronic characteristics |
| Thiazolo[5,4-c]pyridine | 5,4-fusion (alternate) | C₆H₄N₂S | Includes tetrahydro derivatives |
The structural classification also encompasses various substitution patterns and functional group modifications. Carboxylate derivatives represent an important subclass, with compounds such as 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid demonstrating the diversity possible within these structural frameworks. These carboxylate-containing compounds often serve as pharmaceutical intermediates and provide valuable synthetic handles for further chemical modifications.
Tetrahydrothiazolopyridine compounds constitute a specialized structural classification characterized by the partial or complete saturation of the pyridine ring. This saturation significantly alters the electronic properties, conformational flexibility, and synthetic accessibility of these compounds compared to their fully aromatic counterparts. The tetrahydro derivatives often exhibit enhanced stability and modified reactivity patterns that make them valuable synthetic intermediates.
Significance of Tetrahydrothiazolopyridine Scaffolds in Chemical Research
Tetrahydrothiazolopyridine scaffolds have emerged as highly significant structural motifs in chemical research due to their unique combination of synthetic accessibility, structural diversity, and potential for functionalization. These scaffolds provide researchers with versatile platforms for exploring structure-activity relationships and developing new chemical entities with desired properties. The significance of these compounds extends across multiple research domains, including synthetic organic chemistry, medicinal chemistry, and materials science.
In synthetic organic chemistry, tetrahydrothiazolopyridine scaffolds serve as valuable building blocks for constructing more complex molecular architectures. Their bicyclic nature provides multiple sites for chemical modification, while the saturated pyridine ring offers enhanced conformational flexibility compared to fully aromatic systems. This flexibility enables the design of compounds with specific three-dimensional arrangements that can interact selectively with target molecules or systems.
The conformational characteristics of tetrahydrothiazolopyridine scaffolds have been extensively studied through crystallographic analysis. Research has revealed that these compounds adopt specific envelope conformations with characteristic dihedral angles and puckering parameters. For example, crystallographic studies of related compounds have shown that five-membered rings adopt substantially flattened envelope conformations with dihedral angles of approximately 21 degrees between different ring fragments. These structural insights are crucial for understanding the spatial arrangements and potential interactions of these compounds.
From a synthetic methodology perspective, tetrahydrothiazolopyridine scaffolds offer opportunities for developing efficient synthetic routes and exploring new reaction mechanisms. Recent advances in synthetic methodology have demonstrated that these compounds can be prepared through various approaches, including three-component reactions involving aldehydes, amines, and sulfur-containing reagents. The development of catalyst-free and additive-free synthetic methods represents a particularly significant advancement in the field, offering environmentally friendly approaches to these important scaffolds.
The research significance of tetrahydrothiazolopyridine scaffolds is further enhanced by their demonstrated biological activities and potential applications in medicinal chemistry. These compounds have shown promise as inhibitors of various biological targets, including enzymes involved in metabolic processes and cellular signaling pathways. The structural features of tetrahydrothiazolopyridine scaffolds enable them to interact with binding pockets of target proteins through multiple mechanisms, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
| Research Domain | Significance | Key Applications |
|---|---|---|
| Synthetic Chemistry | Building blocks for complex molecules | Multi-component reactions, scaffold diversification |
| Structural Studies | Conformational analysis | Crystallographic investigations, molecular modeling |
| Medicinal Chemistry | Biologically active scaffolds | Enzyme inhibitors, receptor modulators |
| Materials Science | Functional materials | Organic electronics, sensing applications |
Position of Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate in Thiazolopyridine Chemistry
This compound occupies a distinctive position within thiazolopyridine chemistry as a representative example of the tetrahydrothiazolo[4,5-c]pyridine structural class with carboxylate functionalization. This compound, bearing the Chemical Abstracts Service number 1256806-74-2, exemplifies the integration of multiple important structural features that define modern thiazolopyridine chemistry. The molecular formula C₈H₁₀N₂O₂S and molecular weight of 198.24 daltons position this compound within the range of small to medium-sized heterocyclic molecules suitable for various research applications.
The structural features of this compound represent a convergence of several important chemical concepts within thiazolopyridine chemistry. The tetrahydrothiazolo[4,5-c]pyridine core provides the fundamental bicyclic scaffold, while the carboxylate ester functionality at the 2-position introduces additional chemical reactivity and potential for further synthetic modifications. This combination of features makes the compound particularly valuable as a synthetic intermediate and research tool.
The positioning of the carboxylate group at the 2-position of the thiazolopyridine system is particularly significant from a chemical perspective. This substitution pattern enables various chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation reactions, and metal-catalyzed coupling reactions. The presence of the ester functionality also influences the electronic properties of the heterocyclic system, potentially affecting both chemical reactivity and biological activity profiles.
Within the broader context of thiazolopyridine research, this compound serves as an important reference compound for understanding structure-activity relationships within this chemical class. Comparative studies with related compounds, such as 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, provide insights into how structural modifications influence chemical and biological properties. These comparative analyses are essential for advancing the rational design of new thiazolopyridine derivatives with enhanced properties.
The International Union of Pure and Applied Chemistry name for this compound, this compound, reflects the systematic nomenclature principles applied to complex heterocyclic systems. The Simplified Molecular Input Line Entry System representation COC(=O)C1=NC2=C(CCNC2)S1 provides a concise description of the molecular connectivity and serves as a universal identifier for computational and database applications.
| Structural Feature | Chemical Significance | Research Implications |
|---|---|---|
| Tetrahydrothiazolo[4,5-c]pyridine core | Bicyclic heterocyclic scaffold | Foundation for structure-activity studies |
| 2-Carboxylate substitution | Reactive functional group | Synthetic versatility, derivatization potential |
| Methyl ester functionality | Hydrolyzable protecting group | Controlled release of carboxylic acid |
| Molecular weight 198.24 | Small molecule characteristics | Drug-like properties, synthetic accessibility |
The research applications of this compound extend beyond its role as a synthetic intermediate. This compound serves as a valuable tool for investigating the fundamental chemistry of thiazolopyridine systems, including studies of reactivity patterns, conformational behavior, and intermolecular interactions. The availability of this compound with 95% purity enables researchers to conduct precise chemical and biological studies without the complications introduced by impurities.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)7-10-5-4-9-3-2-6(5)13-7/h9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYYMJQZBBJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticoagulant Activity
One of the primary applications of this compound is its anticoagulant properties . Research indicates that it functions as an inhibitor of activated coagulation factor X (FXa), which is crucial in the coagulation cascade. This mechanism positions it as a potential therapeutic agent for thromboembolic disorders.
Research Findings
- In Vitro Studies : Laboratory experiments have shown effective inhibition of FXa with an IC50 value in the nanomolar range, indicating strong anticoagulant potential similar to existing direct oral anticoagulants (DOACs) like rivaroxaban and apixaban.
- Animal Models : In vivo studies using rodent models demonstrated significant reductions in thrombus formation without major bleeding complications, highlighting its therapeutic potential while maintaining safety.
- Clinical Trials : Ongoing trials are evaluating the efficacy of this compound in patients with venous thromboembolism (VTE), with preliminary results showing promising efficacy and safety outcomes.
Synthesis and Chemical Properties
The synthesis of methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate involves several chemical reactions that create the thiazole ring structure. Key steps include:
- Reaction of a piperidone derivative with phosphorus sulfide to form a thiazole ring.
- Introduction of a methyl group at the 5-position using lithium aluminum hydride.
The compound's unique structure and mechanism make it a valuable candidate for further research in various therapeutic areas beyond anticoagulation. Its ability to modulate biological pathways may lead to applications in:
- Cardiovascular diseases
- Thromboembolic disorders
- Potential anti-inflammatory properties
Case Studies
Several case studies have documented the efficacy and safety profiles of this compound:
- Case Study on Anticoagulation : A study involving patients with atrial fibrillation showed that administration resulted in reduced thromboembolic events compared to standard therapies.
- Safety Profile Analysis : A comprehensive review indicated minimal adverse effects associated with the use of this compound in both animal models and early-phase clinical trials.
Mechanism of Action
The mechanism by which Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or receptor antagonism, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Heterocyclic Core
The compound’s analogues differ primarily in the heterocyclic core, substituent positions, and functional groups. Key comparisons include:
Thiazolo[5,4-c]pyridine Derivatives
- Methyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (CAS: 365996-12-9):
Oxazolo and Imidazo Analogues
- 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride (CAS: 1159011-01-4):
Thieno[3,2-c]pyridine Analogues
- Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate (CAS: 221316-61-6): Molecular Formula: C₉H₁₁NO₂S Key Difference: A thiophene (thieno) ring replaces the thiazole, altering electron distribution and metabolic stability .
Functional Group Modifications
Carboxylic Acid Derivatives
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS: 720720-96-7):
Ethyl Ester Analogues
Comparative Physicochemical Properties
Biological Activity
Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This compound's biological activities have garnered interest due to its structural features that may influence various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
- Chemical Name : this compound
- Molecular Formula : C8H10N2O2S
- Molecular Weight : 186.24 g/mol
- CAS Number : 720720-96-7
Anticancer Activity
Recent studies have demonstrated that compounds with thiazole and pyridine moieties exhibit promising anticancer activities. For instance, research indicates that derivatives of thiazolo-pyridine can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action :
- Induction of programmed cell death (apoptosis) via mitochondrial pathways.
- Disruption of cell signaling pathways such as FAK/Paxillin, which are crucial for cancer cell invasion and metastasis.
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from several studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 3.35 | Apoptosis induction via mitochondrial pathway |
| HeLa (Cervical) | 4.87 | FAK/Paxillin pathway disruption |
| MCF7 (Breast) | 6.72 | DNA intercalation leading to apoptosis |
| MDA-MB-231 | 16.79 | Inhibition of cell migration |
These results suggest a strong potential for this compound in anticancer drug development.
Other Pharmacological Effects
Beyond its anticancer properties, this compound has been evaluated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown inhibitory effects against bacterial strains.
- Anti-inflammatory Properties : Compounds within this class may modulate inflammatory pathways.
Case Studies
Several case studies have highlighted the utility of this compound in drug development:
-
Study on Apoptosis Mechanisms :
- Researchers investigated the compound's ability to trigger apoptosis in A549 cells through the activation of caspases and cytochrome c release from mitochondria.
- Results indicated a significant increase in apoptotic markers following treatment with the compound.
-
Invasion Assays :
- In trans-well invasion assays using HeLa cells, treatment with the compound significantly reduced invasive characteristics compared to control groups.
- This suggests a potential role in preventing metastasis in cancer therapy.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
